molecular formula C28H27FN2O3S B2790166 1-Benzyl-3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 892768-08-0

1-Benzyl-3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2790166
CAS No.: 892768-08-0
M. Wt: 490.59
InChI Key: AEDZBVFNSGHPKL-UHFFFAOYSA-N
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Description

1-Benzyl-3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple functional groups, including a benzyl group, a sulfonyl group, a fluoro group, and a pyrrolidinyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Sulfonylation: The sulfonyl group can be introduced through sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

    Pyrrolidinyl Substitution: The pyrrolidinyl group can be introduced via nucleophilic substitution reactions using pyrrolidine and appropriate leaving groups.

    Benzylation: The benzyl group can be introduced through benzylation reactions using benzyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and pyrrolidinyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide or thiol using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the fluoro and sulfonyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines, thiols; electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the benzyl group can lead to the formation of benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

1-Benzyl-3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways: Influencing cellular signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-3-[(3,4-dimethylphenyl)sulfonyl]-6-chloro-7-pyrrolidin-1-ylquinolin-4(1H)-one: Similar structure but with a chloro group instead of a fluoro group.

    1-benzyl-3-[(3,4-dimethylphenyl)sulfonyl]-6-bromo-7-pyrrolidin-1-ylquinolin-4(1H)-one: Similar structure but with a bromo group instead of a fluoro group.

Uniqueness

The uniqueness of 1-Benzyl-3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

1-Benzyl-3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention for its potential pharmacological applications. This compound belongs to the class of quinolone derivatives, which are known for a variety of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C23H26FN3O2S
  • Molecular Weight : 427.54 g/mol

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

1. Antinociceptive Activity
Recent studies have shown that compounds similar to this compound can act as selective κ-opioid receptor (KOR) agonists. This mechanism has been associated with pain relief without the common side effects associated with traditional opioids. For instance, a related compound demonstrated potent antinociceptive effects in abdominal constriction tests, suggesting that this class of compounds could be effective analgesics with fewer adverse effects .

2. Anti-inflammatory Properties
The sulfonamide group present in the structure is known to contribute to anti-inflammatory activity. Compounds containing similar functional groups have been investigated for their ability to inhibit pro-inflammatory cytokines and mediators, making them potential candidates for treating inflammatory diseases .

3. Antimicrobial Activity
Quinolone derivatives have historically been recognized for their antimicrobial properties. The presence of a fluorine atom in the structure often enhances the antibacterial efficacy of these compounds. Preliminary data suggest that derivatives of this compound may exhibit broad-spectrum antimicrobial activity against various pathogens .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of such compounds. The following table summarizes key structural features and their associated activities:

Structural FeatureEffect on Activity
Benzyl groupEnhances lipophilicity and receptor binding
Sulfonamide moietyContributes to anti-inflammatory effects
Fluorine substitutionIncreases antibacterial potency
Pyrrolidine ringModulates receptor selectivity

Case Studies

Several case studies have explored the biological activity of similar compounds:

Case Study 1: Analgesic Efficacy
In a comparative study involving various KOR agonists, a derivative closely related to this compound was tested for its analgesic properties. Results indicated a significant reduction in pain response in animal models when administered at specific dosages .

Case Study 2: Inhibition of Inflammatory Markers
Another study focused on the anti-inflammatory potential of sulfonamide derivatives. The compound was shown to effectively reduce levels of TNF-alpha and IL-6 in vitro, suggesting its utility in conditions characterized by excessive inflammation .

Properties

IUPAC Name

1-benzyl-3-(3,4-dimethylphenyl)sulfonyl-6-fluoro-7-pyrrolidin-1-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27FN2O3S/c1-19-10-11-22(14-20(19)2)35(33,34)27-18-31(17-21-8-4-3-5-9-21)25-16-26(30-12-6-7-13-30)24(29)15-23(25)28(27)32/h3-5,8-11,14-16,18H,6-7,12-13,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDZBVFNSGHPKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCC4)CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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